molecular formula C10H17ClN2O B2891663 3-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride CAS No. 1796557-17-9

3-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride

货号: B2891663
CAS 编号: 1796557-17-9
分子量: 216.71
InChI 键: RCEUWRPSENAZCW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride is a bicyclic heterocyclic compound featuring a spiro[4.5]decane core. Its molecular formula is C₉H₁₈ClNO with a molecular weight of 191.70 g/mol . The structure includes a cyclopropyl substituent attached to the spiro system, which consists of a five-membered oxa-diazene ring fused to a six-membered diaza ring. The hydrochloride salt improves solubility, making it suitable for pharmaceutical applications .

属性

IUPAC Name

3-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O.ClH/c1-2-8(1)9-7-10(13-12-9)3-5-11-6-4-10;/h8,11H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEUWRPSENAZCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC3(C2)CCNCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1796557-17-9
Record name 3-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

准备方法

One-Pot Bromination and Ring Closure

A scalable one-pot protocol combines hydrobromic acid (HBr) and bromine (Br₂) in dichloromethane (CH₂Cl₂) to brominate intermediates, followed by triethylamine (Et₃N)-mediated ring closure. This method achieves yields exceeding 90% for intermediates such as 3-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene precursors. Key advantages include:

  • Solvent Efficiency : CH₂Cl₂ minimizes side reactions.
  • Purification Simplicity : Recrystallization from ethanol/water mixtures yields >90% purity.

Ring-Closing Methodologies and Functionalization

Hydroboration-Oxidation for Pyrrolidine Ring Formation

The hydroboration-oxidation of allylated intermediates using sodium borohydride (NaBH₄) and iodine (I₂) generates secondary alcohols, which are mesylated to form leaving groups. Subsequent intramolecular nucleophilic substitution closes the pyrrolidine ring, yielding the spirocyclic structure. Challenges include:

  • Borane Freshness : Freshly prepared borane (BH₃) is critical; commercial sources reduce yields by 15–20%.
  • Reaction Time : Prolonged oxidation (>6 hours) leads to over-oxidation byproducts.

Oxidation and Deprotection Sequences

Final oxidation of the spirocyclic amine intermediate employs ruthenium(III) chloride (RuCl₃) and sodium periodate (NaIO₄) to yield the oxa-diaza moiety. Catalytic hydrogenolysis with palladium on carbon (Pd/C) removes protective groups (e.g., benzyl or carboxyethyl), followed by hydrochloride salt formation in ethanolic HCl. Typical yields range from 22% to 31% for the final product.

Reaction Optimization and Parameter Analysis

Temperature and Solvent Effects

Parameter Optimal Range Impact on Yield
Reaction Temperature 80–100°C ↑ Cyclization efficiency
Solvent Polarity THF > Toluene ↑ Solubility of intermediates
Catalyst Loading 5–10 mol% ZnCl₂ ↑ Reaction rate

Elevated temperatures improve cyclization but risk decomposition above 110°C. Polar solvents like THF enhance intermediate solubility, whereas toluene delays reaction onset.

Purification Techniques

  • Recrystallization : Ethanol/water (3:1) achieves >90% purity for hydrochloride salts.
  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:2) resolves diastereomers but reduces throughput.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Pilot-scale studies demonstrate continuous flow reactors (CFRs) for bromination and ring-closure steps, reducing batch time by 40% and improving consistency. Key metrics:

  • Throughput : 500 g/day using 10 L CFR systems.
  • Yield Improvement : 78% vs. 65% in batch mode.

Green Chemistry Initiatives

  • Solvent Recycling : CH₂Cl₂ recovery rates exceed 85% via distillation.
  • Catalyst Reuse : ZnCl₂ retains activity for 5 cycles with <5% yield drop.

Challenges and Mitigation Strategies

Diastereomer Formation

Asymmetric carbons in intermediates (e.g., 1i–1n) lead to diastereomers. Mitigation includes:

  • Chiral Chromatography : Preparative chiral stationary phases resolve enantiomers with >99% enantiomeric excess (ee).
  • Crystallization-Induced Diastereomerization : Selective crystallization from methanol/water mixtures.

Byproduct Management

  • Over-Oxidation : Controlled NaIO₄ stoichiometry (1.2 equiv) minimizes carboxylate byproducts.
  • Polymerization Inhibitors : Hydroquinone (0.1 wt%) prevents allyl group polymerization during hydroboration.

化学反应分析

Types of Reactions

3-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

科学研究应用

3-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

作用机制

The mechanism of action of 3-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features Source
3-Cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride C₉H₁₈ClNO 191.70 Cyclopropyl Rigid spiro system; hydrochloride salt enhances solubility
3-Methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride C₁₀H₁₇ClN₂O 216.71 Methyl Reduced steric hindrance compared to cyclopropyl; may alter pharmacokinetics
2-Methoxy-2,8-diazaspiro[4.5]decane-1,3-dione hydrochloride C₁₀H₁₆ClNO₃ 217.69 Methoxy, dione groups Increased polarity due to ketone groups; potential for hydrogen bonding
Methyl[2-(4-methylphenoxy)ethyl]amine hydrochloride C₉H₁₈ClNO 191.70 Phenoxyethyl Linear structure; lacks spiro rigidity
Key Observations:

Cyclopropyl groups are known to resist oxidative metabolism, a feature critical in drug design . The methoxy and dione substituents in the C₁₀H₁₆ClNO₃ analogue increase polarity, which may improve aqueous solubility but reduce membrane permeability .

Spiro System vs. Linear Structures: Compounds with spiro architectures (e.g., the target compound) exhibit restricted conformational flexibility, which can optimize target binding.

生物活性

3-Cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride, a compound with the CAS number 1796557-17-9, has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Basic Information

PropertyValue
Common NameThis compound
CAS Number1796557-17-9
Molecular FormulaC10_{10}H17_{17}ClN2_{2}O
Molecular Weight216.71 g/mol

Structure

The compound features a complex spirocyclic structure that contributes to its unique biological properties. The presence of both nitrogen and oxygen atoms within its framework allows for diverse interactions with biological targets.

Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways. Notably, it has been investigated for its potential role in modulating insulin signaling through inhibition of protein tyrosine phosphatase 1B (PTP1B) .

Cytotoxicity Studies

In vitro studies have demonstrated varying degrees of cytotoxicity associated with compounds in the same class. For example, cyclic dipeptides have been shown to reduce virulence factor production in bacterial cultures . Future research should focus on quantifying the cytotoxic effects of this compound on mammalian cells to establish safety profiles and therapeutic windows.

Case Study 1: Insulin Signaling Modulation

In a study examining the effects of various spirocyclic compounds on insulin signaling, this compound was highlighted for its ability to enhance insulin sensitivity in cellular models. The compound was found to significantly downregulate PTP1B expression, leading to improved glucose uptake in adipocytes .

Case Study 2: Antibacterial Activity

A comparative analysis was conducted using cyclic dipeptides against Staphylococcus aureus and Enterococcus faecalis. The results indicated that compounds structurally related to this compound exhibited significant antibacterial activity at concentrations as low as 0.41 µg/mL . This suggests that further exploration of this compound's antibacterial properties is warranted.

常见问题

Q. What are the recommended synthetic routes for 3-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride, and how does the cyclopropyl group influence reaction conditions?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of cyclopropylamine derivatives with spirocyclic precursors under acidic conditions. The cyclopropyl group introduces steric hindrance, necessitating controlled temperatures (40–60°C) and anhydrous solvents (e.g., THF or DCM) to avoid ring-opening side reactions. Kinetic studies suggest using catalytic Pd(OAc)₂ to stabilize intermediates .
  • Key Parameters :
ParameterOptimal Range
Temperature40–60°C
SolventTHF/DCM
CatalystPd(OAc)₂ (0.5–1 mol%)

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use tandem techniques:
  • XRD for crystallinity and spirocyclic conformation validation.
  • ¹H/¹³C NMR to confirm cyclopropyl proton environments (δ 0.5–1.5 ppm) and spiro carbon connectivity.
  • HPLC-MS (C18 column, 0.1% TFA in H₂O/MeCN) for purity ≥98% .

Q. What safety protocols are critical for handling this hydrochloride salt?

  • Methodological Answer :
  • Use PPE (nitrile gloves, ANSI Z87.1 goggles) and work in a fume hood.
  • Store at 2–8°C in airtight, light-resistant containers to prevent hygroscopic degradation .
  • Neutralize spills with 5% NaHCO₃ before disposal .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

  • Methodological Answer : Apply density functional theory (DFT) to model transition states, focusing on cyclopropane ring stability. Use ICReDD’s reaction path search tools to predict regioselectivity in substitution reactions (e.g., at N8 vs. O1 positions). Validate with microkinetic experiments under inert atmospheres .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Dose-Response Analysis : Use Hill slope models to differentiate off-target effects.
  • Metabolite Screening : LC-HRMS to identify degradation products (e.g., ring-opened amines) that may confound results .
  • Statistical Design : Apply fractional factorial DOE to isolate variables (pH, temperature) impacting bioactivity .

Q. How does the spirocyclic framework influence pharmacokinetic properties compared to non-spiro analogs?

  • Methodological Answer : Conduct comparative ADME studies:
  • LogP : Spiro structures reduce polarity (calculated ΔLogP = +0.3 vs. linear analogs).
  • Metabolic Stability : Microsomal assays show 20% higher half-life due to hindered CYP450 access .

Q. What advanced analytical techniques differentiate polymorphic forms of this hydrochloride salt?

  • Methodological Answer :
  • DSC/TGA : Detect hydrate vs. anhydrous forms (endothermic peaks at 110°C vs. 150°C).
  • ssNMR : Resolve crystallographic packing differences via ¹³C CP/MAS spectra .

Data Contradiction & Validation

Q. How to address discrepancies in reported solubility values (aqueous vs. DMSO)?

  • Methodological Answer :
  • Standardize Protocols : Use USP <921> guidelines for equilibrium solubility (shake-flask method, 24 hr incubation).
  • pH Adjustment : Hydrochloride salts show pH-dependent solubility (e.g., 25 mg/mL at pH 2 vs. 2 mg/mL at pH 7) .

Q. Why do NMR spectra vary between batches despite identical synthesis protocols?

  • Methodological Answer :
  • Trace Metal Analysis : ICP-MS to detect Pd residues (≥50 ppm alter shift anisotropy).
  • Deuterated Solvent Purity : Use D₂O with ≤0.01% H₂O to minimize exchange broadening .

Research Design & Optimization

Q. What DOE approaches enhance yield in scaled-up synthesis?

  • Methodological Answer :
    Apply Box-Behnken design to optimize:
FactorLowHigh
Temp (°C)4060
Catalyst (mol%)0.51.0
Stirring (rpm)200400
Response surface modeling predicts 72% yield at 55°C, 0.75 mol% Pd, 300 rpm .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。